(R)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride
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Overview
Description
®-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a trifluoromethyl-substituted phenyl ring, and a hydroxyl group, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-(trifluoromethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) for the reduction step.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Automated Resolution: Utilizing automated systems for chiral resolution to ensure high purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of 2-(trifluoromethyl)acetophenone.
Reduction: Formation of 2-(trifluoromethyl)phenylethylamine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, depending on its application.
Pathways Involved: The compound can modulate biochemical pathways by acting as an agonist or antagonist, influencing cellular processes such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride: The enantiomer of the compound with different stereochemistry.
2-Amino-2-(2-(trifluoromethyl)phenyl)ethanol: The free base form without the hydrochloride salt.
2-(Trifluoromethyl)phenylethylamine: A structurally related compound with similar functional groups.
Uniqueness
®-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride is unique due to its chiral nature and the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(2R)-2-amino-2-[2-(trifluoromethyl)phenyl]ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-4-2-1-3-6(7)8(13)5-14;/h1-4,8,14H,5,13H2;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXQXTXFIYNYJE-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](CO)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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